Bzl,ME-D-met-ome hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride: is a chemical compound with the molecular formula C14H21NO2S*HCl and a molecular weight of 267.39*36.45 g/mol . This compound is commonly referred to as Bzl,ME-D-met-ome hcl . It is a derivative of methionine, an essential amino acid, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride typically involves the esterification of D-methionine followed by benzylation and methylation. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its original methionine derivative.
Substitution: Substitution reactions can occur at the benzyl or methyl groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while substitution can yield various benzyl or methyl derivatives .
Scientific Research Applications
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in methionine metabolism, influencing protein synthesis and cellular functions. The benzyl and methyl groups may also contribute to its biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
- N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride
- N-Benzyl-L-methionine methyl ester hydrochloride
- N-Benzyl-D-methionine methyl ester hydrochloride
Comparison: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and the presence of both benzyl and methyl groups.
Properties
IUPAC Name |
methyl 2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABAOCOIDJTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.